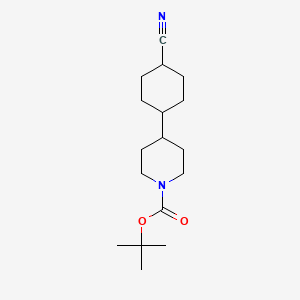
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H28N2O2 and a molecular weight of 292.42 g/mol . It is primarily used in research and development, particularly in pharmaceutical testing .
Mechanism of Action
Target of Action
Similar compounds such as “tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” are often used as intermediates in the synthesis of biologically active compounds .
Mode of Action
It’s likely that the compound interacts with its targets through its piperidine ring, a common structural motif in many biologically active compounds .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical processes, including neurotransmission and signal transduction .
Pharmacokinetics
The tert-butyl group is often used in drug design to improve the lipophilicity and thus the bioavailability of a compound .
Result of Action
As an intermediate, its primary role is likely in the synthesis of more complex compounds with specific biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of the compound .
Preparation Methods
The synthesis of tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 4-cyanocyclohexylamine with tert-butyl 4-piperidone . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It is utilized in the development of pharmaceutical compounds and drug testing.
Industry: The compound finds applications in the production of fine chemicals and intermediates.
Comparison with Similar Compounds
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and its analogues.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Utilized in PROTAC development for targeted protein degradation.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular research and industrial applications .
Biological Activity
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 162997-33-3
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). It is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing pathways involved in pain perception and mood regulation.
Antinociceptive Effects
Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. In a study involving animal models, the compound demonstrated a dose-dependent reduction in pain response, suggesting its potential as a therapeutic agent for pain management.
Neuroprotective Properties
The compound has also been investigated for neuroprotective effects. Preliminary studies suggest that it may reduce neuronal damage in models of neurodegeneration, possibly through mechanisms involving the inhibition of inflammatory pathways and oxidative stress.
Case Studies and Research Findings
- Study on Pain Modulation :
- Neuroprotection in Experimental Models :
- Synergistic Effects with Other Agents :
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Modulation of neurotransmitter systems | Antinociceptive, neuroprotective |
| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Inhibition of specific enzymes | Antimicrobial properties |
| Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | Electrophilic substitution reactions | Potential anticancer activity |
Properties
CAS No. |
162997-33-3 |
|---|---|
Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.423 |
IUPAC Name |
tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h13-15H,4-11H2,1-3H3 |
InChI Key |
QOCOQICNCWFZCK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















